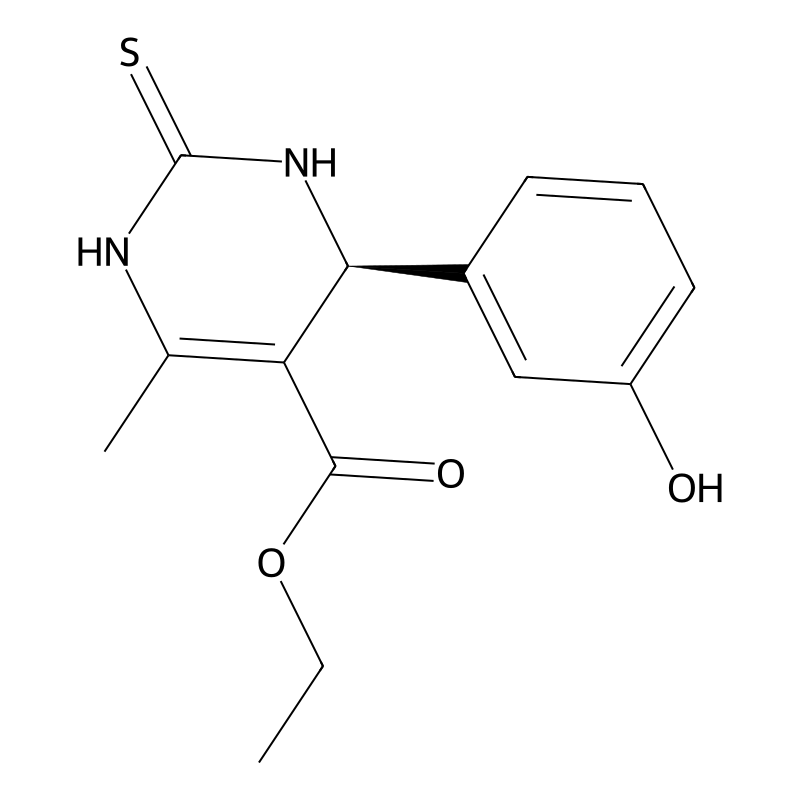

Monastrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Monastrol is a small molecule with a potent effect on cellular processes. It acts as a specific inhibitor of kinesin-5, a motor protein crucial for spindle formation during cell division []. This makes monastrol a valuable tool for researchers studying mitosis, meiosis, and various aspects of cell cycle regulation.

Disrupting Mitosis with Monastrol

During cell division, chromosomes need to be separated and pulled towards opposite poles of the dividing cell. Kinesin-5 plays a vital role in this process by transporting essential components along microtubules, the cellular scaffolding. Monastrol binds to kinesin-5, preventing its ATPase activity and halting its movement []. This disrupts spindle formation and chromosome separation, leading to cell cycle arrest and ultimately cell death [].

By treating cells with monastrol, researchers can investigate the specific functions of kinesin-5 in mitosis. For example, monastrol treatment can reveal the dependence of spindle assembly on kinesin-5 activity, and how this impacts chromosome segregation fidelity [].

Monastrol in Meiosis Research

Meiosis is a specialized cell division that produces haploid gametes (sperm and egg cells). Similar to mitosis, proper spindle formation and chromosome segregation are essential for meiosis. Monastrol can be used to study these processes in meiotic cells as well []. Researchers have employed monastrol to investigate the role of kinesin-5 in meiotic chromosome movement and the consequences of its inhibition on gamete formation [].

Beyond Cell Division: Studying Microtubule Dynamics

Monastrol's effect extends beyond disrupting cell division. By inhibiting kinesin-5, it disrupts the dynamic organization of microtubules, a network of filaments critical for various cellular functions. Studies using monastrol have shed light on the role of kinesin-5 in maintaining microtubule stability and its impact on cellular processes like intracellular trafficking and cell morphology [].

Monastrol is a bioactive compound classified as a 3,4-dihydropyrimidin-2(1H)-thione derivative. It is notable for its role as an inhibitor of the mitotic kinesin Eg5, which is essential for proper mitotic spindle formation during cell division. By inhibiting Eg5, Monastrol effectively disrupts the mitotic process, leading to cell cycle arrest in the metaphase stage. This compound has garnered attention for its potential applications in cancer therapy due to its ability to selectively target and inhibit tumor cell proliferation .

Monastrol's synthesis primarily involves the Biginelli reaction, a well-known multicomponent reaction that combines aldehydes, β-keto esters, and thiourea under acidic conditions. The reaction can be catalyzed using Lewis acids such as iron(III) chloride or copper(II) chloride, which significantly enhances the yield of Monastrol compared to non-catalyzed methods. The general reaction pathway includes the formation of an intermediate dihydropyrimidine structure, followed by cyclization to yield Monastrol .

Monastrol exhibits significant biological activity by selectively inhibiting the kinesin-5 family member Eg5. This inhibition disrupts the normal function of microtubules during mitosis, leading to a "monastral phenotype" characterized by failed bipolar spindle formation and subsequent cell cycle arrest. Studies have shown that Monastrol binds to an allosteric site on Eg5, stabilizing a conformation that reduces its affinity for microtubules and slows ADP release during ATP hydrolysis . This mechanism highlights Monastrol's potential as an anticancer agent.

The synthesis of Monastrol can be achieved through several methods:

- Biginelli Multicomponent Reaction:

- Alternative Methods:

Monastrol's primary application lies in cancer research, where it serves as a valuable tool for studying cell division and potential therapeutic strategies against cancer. Its ability to inhibit Eg5 makes it a candidate for developing novel anticancer drugs aimed at disrupting mitotic processes in rapidly dividing tumor cells . Additionally, Monastrol has been used in various molecular docking studies to identify new derivatives with enhanced biological activity against cancer targets .

Research on Monastrol has focused on its interactions with Eg5 and microtubules. Molecular docking studies reveal that Monastrol binds preferentially to an allosteric site on Eg5, altering its conformation and function. These studies have compared Monastrol with structurally similar compounds to assess binding affinities and predict efficacy in inhibiting Eg5 activity. The insights gained from these interactions are crucial for designing more potent derivatives .

Several compounds share structural similarities with Monastrol and exhibit varying degrees of biological activity:

| Compound Name | Structure Type | Primary Activity | Unique Features |

|---|---|---|---|

| S-monastrol | Dihydropyrimidin-2-thione | Inhibits kinesin-5 (Eg5) | First identified compound with specific action on Eg5 |

| Kinesin-5 inhibitors | Various structures | General inhibition of kinesin family | Broader range of activity against multiple kinesins |

| Dihydropyrimidine derivatives | Similar core structure | Antimicrobial and anticancer properties | Potentially broader therapeutic applications |

| Trifluoromethylated derivatives | Modified Monastrol | Enhanced binding affinity towards targets | Improved pharmacokinetic properties |

Monastrol's unique mechanism of action as an allosteric inhibitor distinguishes it from other similar compounds that may act through different pathways or mechanisms of inhibition .

The structural understanding of monastrol's inhibitory mechanism has been significantly advanced through high-resolution crystallographic studies of Eg5-monastrol complexes. The first breakthrough came in 2004 with the determination of the 1.9 Å resolution crystal structure of the KSP motor domain bound to monastrol and magnesium adenosine diphosphate (PDB ID: 1Q0B) [1]. This landmark structure revealed that monastrol confers inhibition through an "induced-fit" mechanism, binding approximately 12 Å away from the catalytic center and creating a previously non-existing binding pocket [2].

The crystallographic analysis demonstrated that monastrol binds within the Loop 5/α2/α3 allosteric pocket, a region that becomes accessible only upon inhibitor binding [3]. This pocket is formed by the rearrangement of structural elements including Loop L5, helix α2, and helix α3, which undergo conformational changes to accommodate the inhibitor molecule [4]. The binding site is characterized by extensive hydrophobic interactions with residues including Trp127, Leu132, Ala133, Ile136, Pro137, Tyr211, Leu214, Glu215, and Ala218 [5].

Key hydrogen bonding interactions stabilize the monastrol-Eg5 complex, particularly between the phenolic oxygen of monastrol and Arg119, as well as between a nitrogen atom of monastrol and Gly117 [6]. Additionally, the 4-phenyl group of monastrol engages in a cation-π interaction with the positively charged residue Arg119, contributing to the overall binding affinity [5]. The ethyl ester group of monastrol's pyrimidine ring plays a crucial role in establishing favorable interactions within the binding pocket [7].

Subsequent crystallographic studies have expanded our understanding of stereochemical selectivity in monastrol binding. The 2.7 Å resolution structure of Eg5 in complex with Mon-97, a keto derivative of monastrol (PDB ID: 2IEH), revealed that the R-enantiomer preferentially binds to the allosteric site [4]. This finding was significant because it demonstrated that both R- and S-enantiomers can serve as effective Eg5 inhibitors, contrary to earlier assumptions about strict stereochemical requirements [8].

The crystal structure data reveal important insights into the molecular complementarity between monastrol and the Eg5 motor domain. The binding affinity is governed by the moderate degree of hydrophobicity of the inhibitor and its ability to establish hydrogen bonds with critical residues including Glu118 and Glu116 [5]. These interactions are essential for stabilizing the inhibitor-protein complex and maintaining the allosteric inhibition mechanism.

Allosteric Binding Site Conformational Dynamics

The allosteric binding site of Eg5 exhibits remarkable conformational plasticity that is essential for monastrol's inhibitory mechanism. The binding pocket undergoes significant structural rearrangements upon inhibitor association, transforming from a non-accessible state to a well-defined binding site through induced-fit conformational changes [2]. This dynamic process involves coordinated movements of multiple structural elements that collectively create the monastrol binding site.

The conformational dynamics of the allosteric site are characterized by temporal sequences of structural transitions that have been elucidated through spectroscopic and kinetic studies. Monastrol binding induces a pathway of structural changes that begins with initial inhibitor recognition and proceeds through multiple intermediate states before reaching the final bound conformation [9]. The kinetics of these conformational transitions reveal that Loop L5 serves as a critical element in the pathway linking the nucleotide-binding site to the neck linker region [10].

Time-resolved fluorescence studies have revealed that Loop L5 assumes an equilibrium mixture of three distinct orientations during the adenosine triphosphate (ATP) hydrolysis cycle [11]. These conformational states differ in their local environment and segmental mobility, with the relative proportions shifting in response to nucleotide binding and inhibitor association [11]. The conformational dynamics of Loop L5 are coupled to the overall allosteric mechanism, with monastrol binding stabilizing specific orientations that are not favorable for productive ATP turnover [12].

The allosteric site exhibits nucleotide-dependent conformational changes that are modulated by monastrol binding. In the presence of ATP, the binding spectrum shows distinct spectral features at 1654 and 1626 cm⁻¹ in the absence of monastrol, while positive modes at 1668 and 1637 cm⁻¹ appear upon monastrol binding [13]. These spectroscopic signatures indicate that monastrol induces unique structural changes that are specific to the nucleotide state of the motor domain [13].

The conformational dynamics of the allosteric site are further characterized by the coupling between Loop L5 and the switch regions of the motor domain. Molecular dynamics simulations have revealed that mutations in Loop L5 affect not only the dynamics of the loop itself but also influence the conformational flexibility of switch I elements that are responsible for ATP binding recognition [14]. This coupling mechanism ensures that allosteric changes at the monastrol binding site are efficiently transmitted to the catalytic core of the motor domain.

Loop L5 and Neck Linker Structural Rearrangements

Loop L5 represents a unique structural element found in all kinesin superfamily members, consisting of an α-helix that is interrupted by a flexible loop motif [14]. In the mitotic kinesin Eg5, Loop L5 is exceptionally long relative to other kinesin families, spanning approximately 15-20 residues (human Eg5 residues 116-133) [15]. This structural element serves as a conformational latch that regulates the rate of conformational changes in key elements of the nucleotide binding site through its interactions with helix α3 [14].

The structural rearrangements of Loop L5 upon monastrol binding involve a transition from a flexible, open conformation to a locked, closed state that is stabilized within the allosteric pocket [16]. In the apo state, Loop L5 maintains minimal contact with the nucleotide site and exhibits high conformational flexibility [14]. However, upon monastrol binding, the loop undergoes a dramatic conformational change that positions it to interact directly with the inhibitor molecule and form part of the binding pocket [3].

The Loop L5 conformational changes are temporally coupled to structural transitions in the neck linker region. The neck linker, which serves as a critical mechanical element for force generation in kinesin motors, undergoes an ordered-to-ordered transition during the Eg5 mechanochemical cycle [17]. In the presence of monastrol, the neck linker adopts a locked conformation that is stabilized in contact with the motor domain, resembling an ATP-like state even in the presence of adenosine diphosphate (ADP) [18].

Cryo-electron microscopy analysis has revealed that monastrol-induced structural changes in Loop L5 lead to subsequent alterations in the conformation of the switch II loop and helix, as well as modifications in the neck linker region [19]. These structural rearrangements create a sterically unfavorable configuration for microtubule binding, particularly affecting the dimeric form of Eg5 where head-head communication is essential for proper motor function [20].

The structural dynamics of Loop L5 are characterized by three distinct orientations that are accessed during the ATPase cycle [11]. These conformational states are distinguished by their local environment and segmental mobility, with the relative populations shifting in response to nucleotide binding and product release [11]. Monastrol binding stabilizes specific Loop L5 conformations that are not conducive to productive ATP turnover, thereby inhibiting motor function [12].

The coupling between Loop L5 and neck linker rearrangements is essential for the allosteric inhibition mechanism. The conformational changes in Loop L5 are transmitted to the neck linker through a network of intramolecular interactions that involve the switch regions and the motor domain core [14]. This coupling ensures that monastrol binding at the allosteric site effectively modulates the mechanical properties of the neck linker, which is responsible for force generation and directional movement along microtubules [15].

Cryo-EM Analysis of Microtubule-Motor Complexes

Cryo-electron microscopy has provided crucial insights into the structural basis of monastrol inhibition by revealing how the inhibitor affects the interaction between Eg5 and microtubules. The cryo-EM studies of microtubule-motor complexes have demonstrated that monastrol exhibits differential effects on monomeric versus dimeric forms of Eg5, with the dimeric motor showing significantly greater sensitivity to inhibitor treatment [21].

The cryo-EM analysis of Eg5-513 dimers bound to microtubules revealed that under normal conditions, both motor heads bind to adjacent tubulin heterodimers along the same microtubule protofilament [21]. This binding mode is essential for the motor's ability to generate force and maintain processivity during mitotic spindle assembly. However, in the presence of monastrol, there is a substantial reduction in microtubule lattice decoration, indicating that the inhibitor disrupts the normal motor-microtubule interface [21].

The structural analysis through cryo-EM has revealed that monastrol-induced conformational changes primarily affect the switch II region and helix α4, which are critical components of the motor-microtubule interface [20]. The binding of monastrol causes a rotation of the relay helix α4 in the motor-tubulin interface plane, leading to altered geometry that weakens the association between the motor domain and the microtubule surface [20]. This structural perturbation is particularly pronounced in dimeric Eg5, where the coordination between the two motor heads is essential for proper function.

The cryo-EM studies have also provided evidence for the mechanism by which monastrol affects neck linker conformation in the context of microtubule-bound complexes. The analysis revealed that monastrol stabilizes the neck linker in a docked configuration, preventing the conformational transitions that are necessary for productive stepping along the microtubule track [20]. This stabilization creates a sterically unfavorable dimer configuration that is incompatible with efficient microtubule binding and force generation.

Comparative cryo-EM analysis of monomeric Eg5-367 complexes with microtubules showed minimal structural changes upon monastrol treatment, in contrast to the dramatic effects observed with dimeric motors [21]. This finding indicates that the inhibitor's mechanism of action is primarily dependent on the cooperative interactions between motor domains in the dimeric configuration. The monomeric form maintains relatively normal binding geometry with only slightly increased head mobility in the presence of monastrol [21].

The temporal sequence of conformational changes induced by allosteric inhibitors has been captured through cryo-EM analysis of intermediate states. Studies using ispinesib, another allosteric inhibitor that binds to the same site as monastrol, have revealed that Loop L5 rearrangements precede neck linker conformational changes [19]. This temporal ordering provides insights into the propagation of allosteric signals from the binding site to the mechanically active elements of the motor domain.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Sashidhara KV, Avula SR, Sharma K, Palnati GR, Bathula SR. Discovery of coumarin-monastrol hybrid as potential antibreast tumor-specific agent. Eur J Med Chem. 2013 Feb;60:120-7. doi: 10.1016/j.ejmech.2012.11.044. Epub 2012 Dec 8. PubMed PMID: 23287057.

3: Soumyanarayanan U, Bhat VG, Kar SS, Mathew JA. Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study. Org Med Chem Lett. 2012 Jun 12;2(1):23. doi: 10.1186/2191-2858-2-23. PubMed PMID: 22691177; PubMed Central PMCID: PMC3518143.

4: Kamal A, Shaheer Malik M, Bajee S, Azeeza S, Faazil S, Ramakrishna S, Naidu VG, Vishnuwardhan MV. Synthesis and biological evaluation of conformationally flexible as well as restricted dimers of monastrol and related dihydropyrimidones. Eur J Med Chem. 2011 Aug;46(8):3274-81. doi: 10.1016/j.ejmech.2011.04.048. Epub 2011 May 5. PubMed PMID: 21620531.

5: Zhang Z, Ge Y, Zhang D, Zhou X. High-content analysis in monastrol suppressor screens. A neural network-based classification approach. Methods Inf Med. 2011;50(3):265-72. doi: 10.3414/ME09-01-0030. Epub 2010 Jul 5. PubMed PMID: 20602002.

6: Blasco MA, Thumann S, Wittmann J, Giannis A, Gröger H. Enantioselective biocatalytic synthesis of (S)-monastrol. Bioorg Med Chem Lett. 2010 Aug 1;20(15):4679-82. doi: 10.1016/j.bmcl.2010.05.063. Epub 2010 May 25. PubMed PMID: 20566290.

7: Svetlik J, Veizerová L, Mayer TU, Catarinella M. Monastrol analogs: a synthesis of pyrazolopyridine, benzopyranopyrazolopyridine, and oxygen-bridged azolopyrimidine derivatives and their biological screening. Bioorg Med Chem Lett. 2010 Jul 15;20(14):4073-6. doi: 10.1016/j.bmcl.2010.05.085. Epub 2010 May 26. PubMed PMID: 20542426.

8: Kaur J, Sundar S, Singh N. Molecular docking, structure-activity relationship and biological evaluation of the anticancer drug monastrol as a pteridine reductase inhibitor in a clinical isolate of Leishmania donovani. J Antimicrob Chemother. 2010 Aug;65(8):1742-8. doi: 10.1093/jac/dkq189. Epub 2010 Jun 2. PubMed PMID: 20519355.

9: Lakämper S, Thiede C, Düselder A, Reiter S, Korneev MJ, Kapitein LC, Peterman EJ, Schmidt CF. The effect of monastrol on the processive motility of a dimeric kinesin-5 head/kinesin-1 stalk chimera. J Mol Biol. 2010 May 28;399(1):1-8. doi: 10.1016/j.jmb.2010.03.009. Epub 2010 Mar 19. PubMed PMID: 20227420.

10: Tcherniuk S, van Lis R, Kozielski F, Skoufias DA. Mutations in the human kinesin Eg5 that confer resistance to monastrol and S-trityl-L-cysteine in tumor derived cell lines. Biochem Pharmacol. 2010 Mar 15;79(6):864-72. doi: 10.1016/j.bcp.2009.11.001. Epub 2009 Nov 6. PubMed PMID: 19896928.

11: Kulkarni MG, Chavhan SW, Shinde MP, Gaikwad DD, Borhade AS, Dhondge AP, Shaikh YB, Ningdale VB, Desai MP, Birhade DR. Zeolite catalyzed solvent-free one-pot synthesis of dihydropyrimidin-2(1H)-ones--a practical synthesis of monastrol. Beilstein J Org Chem. 2009;5:4. doi: 10.3762/bjoc.5.4. Epub 2009 Feb 4. PubMed PMID: 19259340; PubMed Central PMCID: PMC2649439.

12: Dallinger D, Kappe CO. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Nat Protoc. 2007;2(2):317-21. PubMed PMID: 17406591.

13: Garcia-Saez I, DeBonis S, Lopez R, Trucco F, Rousseau B, Thuéry P, Kozielski F. Structure of human Eg5 in complex with a new monastrol-based inhibitor bound in the R configuration. J Biol Chem. 2007 Mar 30;282(13):9740-7. Epub 2007 Jan 23. PubMed PMID: 17251189.

14: Bevan DR, Garst JF, Osborne CK, Sims AM. Application of molecular modeling to analysis of inhibition of kinesin motor proteins of the BimC subfamily by monastrol and related compounds. Chem Biodivers. 2005 Nov;2(11):1525-32. PubMed PMID: 17191952.

15: Chin GM, Herbst R. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint. Mol Cancer Ther. 2006 Oct;5(10):2580-91. PubMed PMID: 17041103.

16: Russowsky D, Canto RF, Sanches SA, D'Oca MG, de Fátima A, Pilli RA, Kohn LK, Antônio MA, de Carvalho JE. Synthesis and differential antiproliferative activity of Biginelli compounds against cancer cell lines: Monastrol, oxo-monastrol and oxygenated analogues. Bioorg Chem. 2006 Aug;34(4):173-82. Epub 2006 Jun 12. PubMed PMID: 16765411.

17: Müller C, Gross D, Sarli V, Gartner M, Giannis A, Bernhardt G, Buschauer A. Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells. Cancer Chemother Pharmacol. 2007 Feb;59(2):157-64. Epub 2006 May 16. PubMed PMID: 16703323.

18: Krzysiak TC, Wendt T, Sproul LR, Tittmann P, Gross H, Gilbert SP, Hoenger A. A structural model for monastrol inhibition of dimeric kinesin Eg5. EMBO J. 2006 May 17;25(10):2263-73. Epub 2006 Apr 27. PubMed PMID: 16642039; PubMed Central PMCID: PMC1462975.

19: Maliga Z, Mitchison TJ. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol. BMC Chem Biol. 2006 Feb 27;6:2. PubMed PMID: 16504166; PubMed Central PMCID: PMC1448180.

20: Maliga Z, Xing J, Cheung H, Juszczak LJ, Friedman JM, Rosenfeld SS. A pathway of structural changes produced by monastrol binding to Eg5. J Biol Chem. 2006 Mar 24;281(12):7977-82. Epub 2006 Jan 23. PubMed PMID: 16434397.

Explore Compound Types